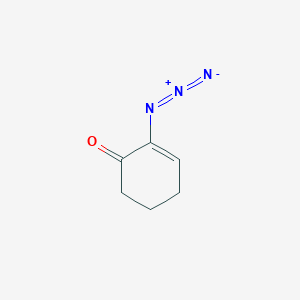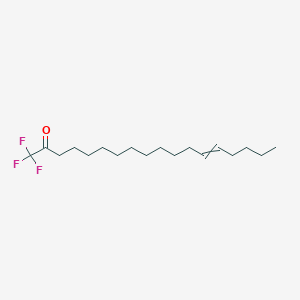
1,1,1-Trifluorooctadec-13-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluorooctadec-13-en-2-one: is an organofluorine compound characterized by the presence of three fluorine atoms attached to the first carbon of an octadec-13-en-2-one backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorooctadec-13-en-2-one typically involves the introduction of trifluoromethyl groups into an octadec-13-en-2-one precursor. One common method is the reaction of octadec-13-en-2-one with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and consistency. The process generally includes steps such as purification and distillation to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluorooctadec-13-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Applications De Recherche Scientifique
1,1,1-Trifluorooctadec-13-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into various molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluorooctadec-13-en-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, affecting their function and activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoroacetone: Another organofluorine compound with similar trifluoromethyl groups but a different backbone structure.
1,1,1-Trifluoroacetylacetone: Contains both trifluoromethyl and acetyl groups, used in similar applications.
Uniqueness
1,1,1-Trifluorooctadec-13-en-2-one is unique due to its long carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propriétés
Numéro CAS |
166812-75-5 |
|---|---|
Formule moléculaire |
C18H31F3O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,1,1-trifluorooctadec-13-en-2-one |
InChI |
InChI=1S/C18H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22)18(19,20)21/h5-6H,2-4,7-16H2,1H3 |
Clé InChI |
CMVYUUYNWUMURT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCCCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


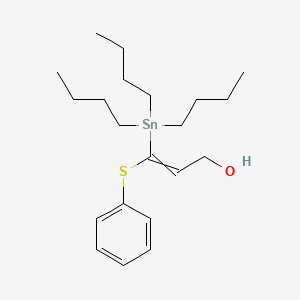
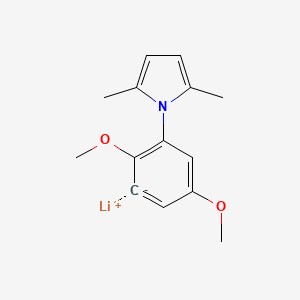
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
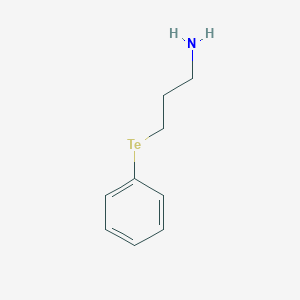

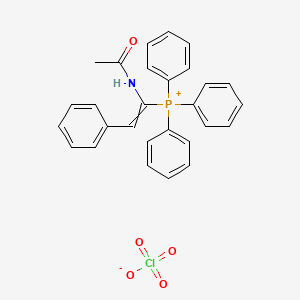



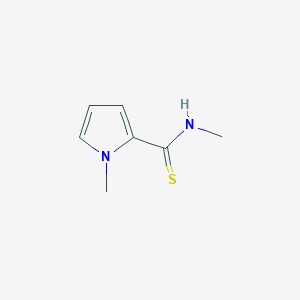
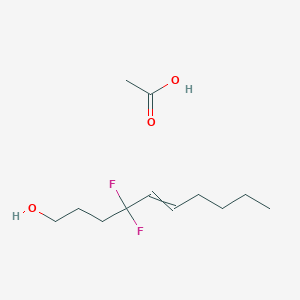
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
